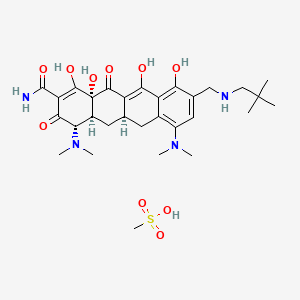

Omadacycline mesylate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N4O7.CH4O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-5(2,3)4/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H3,(H,2,3,4)/t13-,16-,21-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTZQVQPPVIFKG-XGLFQKEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and synthesis of omadacycline as a minocycline derivative

An In-depth Technical Guide to the Discovery and Synthesis of Omadacycline

Introduction

Omadacycline (marketed as Nuzyra®) is a first-in-class aminomethylcycline, a novel subclass of tetracycline antibiotics.[1] Developed by Paratek Pharmaceuticals, it represents a significant advancement in the fight against antibiotic resistance.[2][3] This semisynthetic derivative of minocycline was specifically engineered to overcome the two most prevalent mechanisms of tetracycline resistance: ribosomal protection and active efflux pumps.[4] Approved by the U.S. Food and Drug Administration (FDA) in 2018, omadacycline is indicated for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[1][2] This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and key experimental data that defined omadacycline as a potent, broad-spectrum therapeutic agent.

Discovery Rationale: Overcoming Tetracycline Resistance

The widespread use of tetracyclines since the 1950s led to the emergence of significant bacterial resistance, diminishing their clinical utility.[3][5] This resistance is primarily mediated by two mechanisms:

-

Efflux Pumps: Bacterial proteins, such as Tet(K) and Tet(L), actively transport tetracycline molecules out of the cell, preventing them from reaching their ribosomal target.[6][7]

-

Ribosomal Protection: GTP-dependent proteins, like Tet(M) and Tet(O), bind to the ribosome and induce a conformational change that dislodges the bound tetracycline, allowing protein synthesis to resume.[5][8]

The discovery of tigecycline, a C-9 substituted glycylcycline derivative of minocycline, demonstrated that modifications at this position could circumvent these resistance mechanisms.[2][6] This success prompted researchers to explore other C-9 modifications, leading to the synthesis of a novel series of C-9 substituted minocycline derivatives known as the aminomethylcyclines (AMCs).[6] The primary goal was to identify a compound with potent activity against both tetracycline-susceptible and resistant Gram-positive and Gram-negative pathogens.[6][9]

Chemical Synthesis of Omadacycline

Omadacycline is created through a semi-synthetic process starting from minocycline.[2] The key step involves the introduction of an aminomethyl side chain at the C-9 position of the tetracycline's D-ring.[4][10]

The synthesis pathway begins with the condensation of minocycline with N-(hydroxymethyl)phthalimide in the presence of a strong acid like triflic acid.[10] This reaction yields a mixture of 9-phthalimidomethyl analogs. Subsequent treatment with methylamine removes the phthalimide protecting group, exposing a reactive primary amine at the C-9 position.[2][10] This intermediate, 9-aminomethylminocycline, is then reacted with pivaldehyde under catalytic hydrogenation conditions (reductive amination) to attach the neopentyl group, yielding the final product, omadacycline.[10]

References

- 1. Omadacycline - Wikipedia [en.wikipedia.org]

- 2. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugdeliverybusiness.com [drugdeliverybusiness.com]

- 4. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship of the Aminomethylcyclines and the Discovery of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Omadacycline: a protein synthesis inhibitor_Chemicalbook [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Omadacycline Mesylate

Introduction

Omadacycline is a first-in-class aminomethylcycline, a novel subclass of tetracycline antibiotics.[1][2] It is a semisynthetic derivative of minocycline, developed to overcome the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[3][4] Marketed under the brand name Nuzyra®, omadacycline has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[1][4] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Physicochemical Properties

Omadacycline is a tetracycline derivative with key chemical modifications at the C7 and C9 positions of the tetracycline ring, which are crucial for its broad-spectrum activity and ability to evade resistance.[3] The mesylate salt form enhances its formulation properties.

Chemical Name: (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-9-((neopentylamino)methyl)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide methanesulfonate[5]

Synonyms: PTK-0796, Amadacycline[1][5]

Physicochemical Data

The following table summarizes the key physicochemical properties of omadacycline.

| Property | Value | Source |

| Molecular Formula (Mesylate) | C30H44N4O10S | [6] |

| Molecular Weight (Mesylate) | 652.76 g/mol | [6] |

| Molecular Formula (Free Base) | C29H40N4O7 | [7] |

| Molecular Weight (Free Base) | 556.66 g/mol | [7] |

| Water Solubility (Predicted) | 0.213 mg/mL | [7][8] |

| pKa (Strongest Acidic) | 2.87 | [7][8] |

| pKa (Strongest Basic) | 10.54 | [7][8] |

| BCS Classification | Class III (High Solubility, Low Permeability) | [9] |

Mechanism of Action

Similar to other tetracyclines, omadacycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][10] It binds with high specificity to the 30S ribosomal subunit, effectively blocking the docking of aminoacyl-tRNA at the ribosomal "A" site.[2][11] This prevents the incorporation of new amino acids into the nascent peptide chain, thereby halting protein elongation.[11] While generally considered bacteriostatic, omadacycline has demonstrated bactericidal activity against certain pathogens like Streptococcus pneumoniae and Haemophilus influenzae.[6][11]

A key feature of omadacycline is its ability to overcome common tetracycline resistance mechanisms. Its structural modifications prevent recognition and binding by tetracycline-specific efflux pumps (e.g., Tet(K), Tet(L), Tet(B)) and ribosomal protection proteins (e.g., Tet(M), Tet(O)).[7][10]

Caption: Omadacycline inhibits protein synthesis by binding to the 30S ribosomal subunit.

Pharmacokinetics

Omadacycline is available in both intravenous (IV) and oral formulations, allowing for flexible dosing strategies.[12]

Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for omadacycline in healthy adults.

| Parameter | Value | Route | Source |

| Absolute Bioavailability | 34.5% | Oral | [3][7] |

| Tmax (Time to Peak Concentration) | 2.5 hours | Oral | [7] |

| Volume of Distribution (Vss) | 190 L | IV | [3][7] |

| Plasma Protein Binding | ~21% (concentration-independent) | - | [3][13] |

| Elimination Half-Life | 16.2 hours | IV | [7] |

| Total Systemic Clearance | 11.24 L/h | IV | [7] |

| Primary Route of Excretion | Feces (81.1%), Urine (14.4%) | Oral | [7][13] |

Note: Oral administration should be in a fasted state. Dairy products, antacids, or multivitamins containing divalent or trivalent cations should be avoided for at least 4 hours after dosing.[3][13]

In Vitro and In Vivo Efficacy

Omadacycline demonstrates a broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical bacteria, including many resistant strains.[2][4]

In Vitro Activity

The following table presents the minimum inhibitory concentrations (MIC) required to inhibit the growth of 90% of organisms (MIC₉₀) for selected pathogens.

| Pathogen | MIC₉₀ (μg/mL) | Source |

| Staphylococcus aureus (MRSA) | 1.0 | [2] |

| Streptococcus pneumoniae (Penicillin-Resistant) | 0.25 | [2] |

| Enterococcus faecalis (Vancomycin-Resistant) | 0.25 | [2] |

| Enterococcus faecium (Vancomycin-Resistant) | 0.25 | [4] |

| Haemophilus influenzae | 2.0 | [2] |

| Acinetobacter baumannii | 8.0 | [4] |

| Legionella pneumophila | 1.0 | [4] |

Clinical Efficacy

Phase 3 clinical trials have demonstrated the non-inferiority of omadacycline compared to standard-of-care antibiotics for its approved indications.

| Indication | Comparator | Primary Endpoint Met | Key Finding | Source |

| ABSSSI | Linezolid | Yes | 84.8% early clinical response vs. 85.5% for linezolid. | [14] |

| CABP | Moxifloxacin | Yes | 81.1% early clinical response vs. 82.7% for moxifloxacin. | [14] |

Experimental Protocols

This section details methodologies for key experiments cited in the evaluation of omadacycline.

Synthesis of Omadacycline

The synthesis of omadacycline typically starts from minocycline. A representative multi-kilogram scale synthesis involves several key steps.[11][15]

Protocol Outline:

-

Alkylation: Minocycline is reacted with N-(hydroxymethyl)phthalimide in the presence of a strong acid (e.g., triflic acid) to achieve alkylation at the C9 position.[11][15]

-

Deprotection: The resulting phthalimide-protected intermediate is treated with methylamine to deprotect the amine group, yielding 9-aminomethyl-minocycline.[11][15]

-

Reductive Amination: The aminomethyl intermediate is then reacted with trimethylacetaldehyde (pivaldehyde) under catalytic hydrogenation conditions. This step forms the final neopentylamino group at the C9 position.[11][15]

-

Purification and Salt Formation: The crude omadacycline freebase is purified, often via crystallization.[15] Finally, it is reacted with methanesulfonic acid to form the stable this compound salt.

Caption: Simplified synthetic pathway for this compound.

Neutropenic Mouse Pneumonia Model

This in vivo model is crucial for evaluating antibiotic efficacy in an immunocompromised host, allowing for the determination of key pharmacokinetic/pharmacodynamic (PK/PD) indices.[16]

Methodology:

-

Induction of Neutropenia: Mice are rendered neutropenic via intraperitoneal (IP) administration of cyclophosphamide. A typical regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[16]

-

Bacterial Inoculation: A standardized inoculum of the target pathogen (e.g., S. pneumoniae, ~10⁷ CFU/mL) is prepared. Anesthetized mice are infected via intratracheal or intranasal instillation (typically 50 µL).[16]

-

Omadacycline Administration: Treatment is initiated post-infection (e.g., 2 hours). Omadacycline hydrochloride is formulated in a suitable vehicle and administered subcutaneously, often every 12 hours for a 24-hour period. Dose-ranging studies are common.[16]

-

Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. The lungs are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the bacterial load (CFU/lungs).[16]

-

PK/PD Analysis: The primary PK/PD parameter correlating with efficacy is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC₂₄/MIC).[16]

Caption: Experimental workflow for the neutropenic mouse pneumonia model.

Conclusion

This compound represents a significant advancement in the tetracycline class of antibiotics. Its unique chemical structure confers a broad spectrum of activity and, critically, allows it to overcome prevalent tetracycline resistance mechanisms. With both oral and intravenous formulations, predictable pharmacokinetics that do not require dose adjustments for renal or hepatic impairment, and proven clinical efficacy, omadacycline is a valuable therapeutic option for treating serious bacterial infections.[3][12] The data and protocols summarized herein provide a foundational guide for researchers and drug development professionals working with this important antimicrobial agent.

References

- 1. Omadacycline - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Omadacycline: a protein synthesis inhibitor_Chemicalbook [chemicalbook.com]

- 12. Omadacycline Oral Dosing and Pharmacokinetics in Community-Acquired Bacterial Pneumonia and Acute Bacterial Skin and Skin Structure Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Omadacycline trials show efficacy for pneumonia, skin infections | CIDRAP [cidrap.umn.edu]

- 15. patents.justia.com [patents.justia.com]

- 16. benchchem.com [benchchem.com]

Omadacycline's In Vitro Activity: A Technical Overview of its Spectrum Against Gram-Positive and Gram-Negative Bacteria

FOR IMMEDIATE RELEASE

[City, State] – Omadacycline, a novel aminomethylcycline antibiotic, demonstrates a broad spectrum of in vitro activity against a wide range of clinically significant Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth analysis of its efficacy, detailing its mechanism of action, microbiological activity through extensive quantitative data, and the standardized methodologies used for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antimicrobial research and development.

Omadacycline is a semisynthetic derivative of minocycline, designed to overcome common tetracycline resistance mechanisms.[1] It functions by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit, thereby blocking the docking of aminoacyl-tRNA to the A-site of the ribosome.[2] This action effectively halts peptide chain elongation and inhibits bacterial growth.[2] A key feature of omadacycline is its ability to circumvent the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[1]

Mechanism of Action and Resistance

Omadacycline's primary target is the bacterial 70S ribosome, where it binds to the 30S subunit.[2] This interaction physically obstructs the binding of aminoacyl-tRNA, which is essential for the addition of amino acids to the growing polypeptide chain. Macromolecular synthesis studies have confirmed that omadacycline's principal effect is the potent inhibition of protein synthesis, exceeding that of tetracycline.[3]

Omadacycline's chemical structure allows it to be effective against bacteria that have developed resistance to older tetracyclines. It is not significantly affected by efflux pumps, which actively transport tetracyclines out of the bacterial cell, nor by ribosomal protection proteins that typically prevent tetracycline from binding to the ribosome.

Quantitative In Vitro Activity

The in vitro activity of omadacycline has been extensively evaluated against a global collection of bacterial isolates. The following tables summarize the minimum inhibitory concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates. Data is presented for key Gram-positive and Gram-negative pathogens.

Table 1: In Vitro Activity of Omadacycline Against Gram-Positive Bacteria

| Organism | Resistance Phenotype | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Staphylococcus aureus | Methicillin-susceptible (MSSA) | 0.12 | 0.12 - 0.25 |

| Methicillin-resistant (MRSA) | 0.12 | 0.25 - 0.5 | |

| Tetracycline-resistant | 0.12 - 0.25 | 0.5 - 1 | |

| Coagulase-negative staphylococci | - | 0.12 | 0.5 |

| Streptococcus pneumoniae | Penicillin-susceptible | 0.06 | 0.06 - 0.12 |

| Penicillin-resistant | 0.06 | 0.12 | |

| Macrolide-resistant | 0.06 | 0.12 | |

| Tetracycline-resistant | 0.06 | 0.12 | |

| Viridans group streptococci | - | 0.06 | 0.12 |

| Beta-hemolytic streptococci | - | 0.06 - 0.12 | 0.12 - 0.25 |

| Enterococcus faecalis | Vancomycin-susceptible | 0.06 - 0.12 | 0.12 - 0.25 |

| Vancomycin-resistant (VRE) | 0.12 | 0.25 | |

| Enterococcus faecium | Vancomycin-susceptible | 0.06 | 0.12 |

| Vancomycin-resistant (VRE) | 0.06 | 0.12 |

Data compiled from multiple surveillance studies.[1][4][5][6][7][8][9][10][11][12][13][14]

Table 2: In Vitro Activity of Omadacycline Against Gram-Negative Bacteria

| Organism | Resistance Phenotype | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Escherichia coli | - | 0.5 - 1 | 2 - 4 |

| ESBL-producing | 1 - 4 | 4 - 8 | |

| Tetracycline-resistant | 1 | 4 | |

| Klebsiella pneumoniae | - | 1 - 2 | 8 |

| ESBL-producing | 2 - 8 | 8 - >32 | |

| Tetracycline-resistant | 4 | 16 | |

| Enterobacter cloacae | - | 1 - 2 | 4 |

| Citrobacter spp. | - | 1 | 4 |

| Haemophilus influenzae | β-lactamase negative | 0.5 | 1 |

| β-lactamase positive | 0.5 | 1 | |

| Moraxella catarrhalis | - | ≤0.12 - 0.25 | 0.25 |

| Acinetobacter baumannii | - | 4 | 8 |

Data compiled from multiple surveillance studies.[4][5][6][10][11][15][16][17]

Omadacycline generally demonstrates limited activity against Proteus, Providencia, and Morganella species.[6]

Experimental Protocols: Broth Microdilution for MIC Determination

The determination of omadacycline's MIC values is consistently performed using the broth microdilution method as detailed in the Clinical and Laboratory Standards Institute (CLSI) document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[4][5][16]

Key Methodological Steps:

-

Preparation of Antimicrobial Agent: Omadacycline is prepared in a series of twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, the broth is supplemented with lysed horse blood.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared. This involves growing the bacteria to a specific turbidity, equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Inoculation of Microdilution Trays: Standard 96-well microtiter plates containing the serially diluted omadacycline are inoculated with the prepared bacterial suspension.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of omadacycline that completely inhibits visible growth.

-

Quality Control: Concurrently, reference bacterial strains with known MIC values (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) are tested to ensure the accuracy and reproducibility of the results.

Conclusion

Omadacycline exhibits potent in vitro activity against a broad array of Gram-positive and Gram-negative pathogens, including many multidrug-resistant strains. Its unique ability to overcome common tetracycline resistance mechanisms makes it a valuable agent in the antimicrobial landscape. The standardized methodologies for its evaluation ensure consistent and comparable data across different studies. This technical guide provides a comprehensive summary of its in vitro spectrum of activity, which, coupled with clinical data, will continue to inform its role in treating bacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of Tetracycline Resistance by Ribosomal Protection Protein Tet(O) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dokumen.pub [dokumen.pub]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. standards.globalspec.com [standards.globalspec.com]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. ihma.com [ihma.com]

- 17. Broth microdilution - Wikipedia [en.wikipedia.org]

In vitro antibacterial activity of omadacycline against specific pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, approved for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[1][2] Its structural modifications, particularly at the C-9 position, allow it to overcome common tetracycline resistance mechanisms, including efflux pumps and ribosomal protection.[1][2][3] This technical guide provides an in-depth overview of the in vitro antibacterial activity of omadacycline against key Gram-positive and Gram-negative pathogens, details the experimental protocols for its evaluation, and visualizes key pathways and workflows.

Mechanism of Action

Similar to other tetracyclines, omadacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][4] This binding prevents the association of aminoacyl-tRNA with the ribosomal acceptor site, thereby inhibiting the elongation of the peptide chain during protein synthesis.[4] Omadacycline's unique chemical structure, however, allows it to bind to the bacterial ribosome with greater affinity than older tetracyclines and to be effective against bacteria that have developed resistance to them.[2][3] It demonstrates potent activity against strains expressing the two major forms of tetracycline resistance: ribosomal protection (e.g., tet(M)) and active efflux (e.g., tet(K)).[3][5][6]

Data Presentation: In Vitro Susceptibility

The in vitro potency of omadacycline has been extensively evaluated against a broad range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, specifically the MIC₅₀ and MIC₉₀ values (the concentrations at which 50% and 90% of isolates are inhibited, respectively), for key pathogens.

Table 1: In Vitro Activity of Omadacycline against Staphylococcus aureus

| Isolate Phenotype | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Methicillin-Susceptible (MSSA) | 100 | 0.12 | 0.12 | [7] |

| Methicillin-Resistant (MRSA) | 299 | 0.12 | 0.5 | [8] |

| Methicillin-Resistant (MRSA) | 97 | 0.12 | 0.25 | [7] |

| All S. aureus | 689 | 0.12 | 0.25 | [8] |

| All S. aureus | Not Specified | Not Specified | 0.25 | [9] |

Table 2: In Vitro Activity of Omadacycline against Streptococcus pneumoniae

| Isolate Phenotype | Year of Collection | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| All S. pneumoniae | 2010 | Not Specified | 0.06 | 0.12 | [1] |

| All S. pneumoniae | 2014 | >1800 | Not Specified | 0.06 | [10][11] |

| All S. pneumoniae | 2016 | Not Specified | 0.06 | 0.12 | [1] |

| All S. pneumoniae | 2016-2018 | Not Specified | 0.06 | 0.12 | [12] |

| Penicillin-Resistant (PRSP) | Not Specified | Not Specified | Not Specified | 0.25 | [6] |

| Penicillin-Resistant (PRSP) | Not Specified | Not Specified | Not Specified | 0.06 | [7] |

Table 3: In Vitro Activity of Omadacycline against Escherichia coli

| Isolate Phenotype | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| All E. coli | Not Specified | 1 | 2 | [8] |

| All E. coli | Not Specified | 0.5 | 2 | [12] |

| ESBL-producing | 51 | 4 | 16 | [13] |

| Non-ESBL-producing | 51 | 2 | 4 | [13] |

| All Urinary Isolates | 102 | 4 | 8 | [14] |

Table 4: In Vitro Activity of Omadacycline against Klebsiella pneumoniae

| Isolate Phenotype | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| All K. pneumoniae | Not Specified | 2 | 4 | [15] |

| All K. pneumoniae | Not Specified | Not Specified | Not Specified | 88.5% inhibited at ≤4 µg/mL[12] |

| ESBL-producing | 51 | 8 | >32 | [13] |

| Non-ESBL-producing | 51 | 4 | 8 | [13] |

| Carbapenem-Resistant (KPC-producing) | 24 | 32 | 32 | [16][17] |

| Carbapenem-Resistant (Class B Metallo-β-lactamase) | 17 | 0.5 | 8 | [16][17] |

Experimental Protocols

The determination of omadacycline's in vitro activity is primarily conducted using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][18][19]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the key steps for determining the MIC of omadacycline against aerobic bacteria.

1. Preparation of Materials:

- Omadacycline Stock Solution: Prepare a stock solution of omadacycline powder in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 1280 µg/mL.

- Bacterial Strains: Subculture the test isolates on appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood) and incubate for 18-24 hours at 35-37°C to ensure purity and viability.[20]

- Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.[19][20] For fastidious organisms like Streptococcus pneumoniae, supplement the CAMHB with 2-5% laked horse blood.

- Microtiter Plates: Use sterile 96-well microtiter plates.

2. Inoculum Preparation:

- Select 3-5 well-isolated colonies of the same morphological type from the agar plate.

- Transfer the colonies to a tube containing saline or broth.

- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Omadacycline Dilutions:

- Perform serial two-fold dilutions of the omadacycline stock solution in CAMHB directly in the 96-well plates to achieve a final concentration range (e.g., 0.008 to 16 µg/mL).

4. Inoculation and Incubation:

- Inoculate each well containing the omadacycline dilutions and a growth control well (no antibiotic) with the prepared bacterial inoculum. The final volume in each well should be 100 µL.

- Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria. For Streptococcus pneumoniae, incubate in 5% CO₂ for 20-24 hours.

5. MIC Determination:

- Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

- The MIC is the lowest concentration of omadacycline that completely inhibits visible growth of the organism.

6. Quality Control:

- Concurrently test reference strains with known MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, S. pneumoniae ATCC 49619) to ensure the accuracy and reproducibility of the results.[8][21]

Experimental workflow for MIC determination. Conclusion

Omadacycline demonstrates potent in vitro activity against a wide range of clinically significant Gram-positive and Gram-negative pathogens, including many resistant phenotypes. Its ability to overcome common tetracycline resistance mechanisms makes it a valuable addition to the antibacterial armamentarium. The standardized broth microdilution method remains the gold standard for determining the in vitro susceptibility of bacterial isolates to omadacycline, providing crucial data to guide clinical use and further drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. youtube.com [youtube.com]

- 5. journals.asm.org [journals.asm.org]

- 6. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of omadacycline in vitro against bacteria isolated from 2014 to 2017 in China, a multi-center study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchopenworld.com [researchopenworld.com]

- 10. jmilabs.com [jmilabs.com]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. In Vitro Activity of Omadacycline and Comparator Antibiotics against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Urinary Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. The in vitro Activity of Omadacycline Alone and in Combination Against Carbapenem-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. In vitro activity of omadacycline against bacterial isolates from bone/joint infections and rare pathogens in the SENTRY antimicrobial surveillance program (2015-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. academic.oup.com [academic.oup.com]

- 21. accessdata.fda.gov [accessdata.fda.gov]

Omadacycline: A Technical Guide to Overcoming Tetracycline Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omadacycline is a novel aminomethylcycline, a subclass of tetracycline antibiotics, designed to overcome the primary mechanisms of tetracycline resistance. This document provides a comprehensive technical overview of omadacycline's mechanism of action, its efficacy against bacteria expressing tetracycline-specific efflux pumps and ribosomal protection proteins, and detailed methodologies for key in vitro evaluation techniques. Quantitative data on its activity are presented for comparative analysis, and diagrams illustrating the molecular interactions and experimental workflows are provided to facilitate a deeper understanding of its microbiological profile.

Introduction

The extensive use of tetracycline antibiotics since their introduction has led to the widespread emergence of bacterial resistance, primarily mediated by two mechanisms: active efflux of the drug out of the bacterial cell and protection of the ribosomal target.[1] Omadacycline, a semisynthetic derivative of minocycline, was specifically engineered to evade these resistance mechanisms.[2] Structural modifications at the C-7 and C-9 positions of the tetracycline D-ring are critical to its enhanced activity against tetracycline-resistant pathogens.[3][4] This guide delves into the molecular underpinnings of omadacycline's ability to retain its antibacterial potency in the face of these well-established resistance strategies.

Mechanism of Action: Circumventing Resistance

Like other tetracyclines, omadacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[5] However, its unique structural features allow it to overcome the two major forms of tetracycline resistance.[6]

Overcoming Efflux Pumps

Tetracycline efflux pumps, such as Tet(A), Tet(B), Tet(K), and Tet(L), are membrane-associated proteins that actively transport tetracycline molecules out of the bacterial cytoplasm, preventing the drug from reaching its ribosomal target.[3][4] The C-7 modification on the D-ring of omadacycline is thought to sterically hinder the recognition and binding of the molecule by these efflux pumps.[4] This allows omadacycline to accumulate intracellularly to concentrations sufficient for ribosomal inhibition, even in strains that actively pump out older tetracyclines.[7]

Evading Ribosomal Protection Proteins

Ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O), bind to the ribosome and cause a conformational change that dislodges tetracycline from its binding site, thereby restoring protein synthesis.[1][3] The bulky aminomethyl substituent at the C-9 position of omadacycline is crucial for overcoming this resistance mechanism.[4] This modification is believed to create additional contact points with the 16S rRNA of the 30S ribosomal subunit, leading to a more stable binding interaction.[3][7] This enhanced binding affinity makes it more difficult for RPPs to dislodge omadacycline from its target.[7]

Quantitative In Vitro Activity

The efficacy of omadacycline against tetracycline-resistant bacteria has been extensively evaluated through the determination of minimum inhibitory concentrations (MICs). The following tables summarize the in vitro activity of omadacycline in comparison to other tetracyclines against a variety of bacterial strains, including those with well-characterized tetracycline resistance mechanisms.

Table 1: Omadacycline MICs against Gram-Positive Bacteria with Tetracycline Resistance Mechanisms

| Organism | Resistance Mechanism | Omadacycline MIC (µg/mL) | Tetracycline MIC (µg/mL) | Doxycycline MIC (µg/mL) |

| Staphylococcus aureus | Tet(K) efflux | 0.12 - 0.25 | ≥16 | 0.5 |

| Staphylococcus aureus | Tet(M) ribosomal protection | 0.12 - 2 | >8 | >8 |

| Enterococcus faecalis | Tet(L) efflux | 0.25 | ≥16 | 16 |

| Enterococcus faecalis | Tet(M) ribosomal protection | 0.25 | ≥16 | 16 |

| Streptococcus pneumoniae | Tet(M) ribosomal protection | 0.06 - 0.12 | ≥16 | 8 |

Data compiled from multiple sources.[4][8][9][10]

Table 2: Omadacycline MICs against Gram-Negative Bacteria with Tetracycline Resistance Mechanisms

| Organism | Resistance Mechanism | Omadacycline MIC (µg/mL) | Tetracycline MIC (µg/mL) | Doxycycline MIC (µg/mL) |

| Escherichia coli | Tet(A) efflux | 2 - 4 | 64 - >64 | 16 |

| Escherichia coli | Tet(B) efflux | 1 - 4 | ≥16 | ≥8 |

| Haemophilus influenzae | - | 0.5 - 2.0 | 2.0 | 1.0 |

Data compiled from multiple sources.[2][8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro activity of omadacycline.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Omadacycline analytical standard

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Preparation of Omadacycline Stock Solution: Prepare a stock solution of omadacycline in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the omadacycline stock solution in CAMHB to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted omadacycline. Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is defined as the lowest concentration of omadacycline that completely inhibits visible growth of the organism as detected by the unaided eye.

Macromolecular Synthesis Assay

This assay determines the primary cellular pathway targeted by an antibiotic by measuring the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and [¹⁴C]N-acetylglucosamine (for peptidoglycan)

-

Omadacycline

-

Trichloroacetic acid (TCA), ice-cold

-

Scintillation fluid and counter

-

Glass fiber filters

Procedure:

-

Culture Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

-

Antibiotic Exposure: Aliquot the culture into separate tubes and add omadacycline at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-antibiotic control.

-

Radiolabeling: Add the respective radiolabeled precursors to each set of tubes.

-

Incubation: Incubate the tubes at 37°C for a defined period (e.g., 30-60 minutes).

-

Precipitation: Stop the incorporation reaction by adding ice-cold TCA to each tube to precipitate the macromolecules.

-

Filtration: Collect the precipitated macromolecules by vacuum filtration onto glass fiber filters.

-

Washing: Wash the filters with cold TCA to remove any unincorporated radiolabeled precursors.

-

Quantification: Place the dried filters into scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of macromolecular synthesis for each omadacycline concentration by comparing the counts per minute (CPM) to the no-antibiotic control.

In Vitro Protein Translation Assay

This cell-free assay directly measures the effect of omadacycline on protein synthesis.

Materials:

-

S30 cell-free extract from a suitable bacterial strain (e.g., E. coli)

-

Amino acid mixture (including [³⁵S]methionine)

-

ATP and GTP as energy sources

-

A specific mRNA template (e.g., encoding luciferase)

-

Omadacycline

-

TCA, ice-cold

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the S30 cell-free extract, amino acid mixture with [³⁵S]methionine, energy sources, and the mRNA template.

-

Addition of Omadacycline: Add omadacycline at a range of concentrations to the reaction tubes. Include a no-drug control.

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes to allow for protein synthesis.

-

Precipitation and Quantification: Stop the reaction and precipitate the newly synthesized, radiolabeled proteins with cold TCA. Collect the precipitate on filters and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of omadacycline that inhibits 50% of protein synthesis (IC50) by plotting the percentage of inhibition against the drug concentration.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental procedures discussed in this guide.

Caption: Omadacycline's circumvention of tetracycline resistance.

Caption: Workflow for MIC determination.

Caption: Macromolecular synthesis assay workflow.

Conclusion

Omadacycline represents a significant advancement in the tetracycline class of antibiotics, demonstrating a robust ability to overcome the most prevalent mechanisms of tetracycline resistance. Its structural modifications at the C-7 and C-9 positions effectively counter tetracycline-specific efflux pumps and ribosomal protection proteins, respectively. The in vitro data consistently show potent activity against a broad spectrum of tetracycline-resistant Gram-positive and Gram-negative pathogens. The detailed experimental protocols provided herein offer a foundation for the continued investigation and characterization of omadacycline and future generations of antibiotics designed to combat antimicrobial resistance. This technical guide serves as a valuable resource for researchers and drug development professionals working to address the critical challenge of bacterial drug resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. benchchem.com [benchchem.com]

- 7. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain [mdpi.com]

- 10. twistbioscience.com [twistbioscience.com]

Preclinical pharmacokinetic and pharmacodynamic properties of omadacycline

An In-depth Technical Guide on the Preclinical Pharmacokinetic and Pharmacodynamic Properties of Omadacycline

Introduction

Omadacycline is a first-in-class aminomethylcycline, a semisynthetic derivative of minocycline, developed to address the rising threat of antibiotic resistance.[1][2] Approved for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI), omadacycline is available in both intravenous (IV) and oral formulations.[1][2][3] Its chemical structure is modified to overcome the two primary mechanisms of tetracycline resistance—efflux pumps and ribosomal protection—granting it a broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical pathogens.[1][4][5][6][7] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of omadacycline, offering critical data and methodologies for researchers and drug development professionals.

Mechanism of Action

Like other tetracyclines, omadacycline exerts its antibacterial effect by inhibiting protein synthesis.[1][3][5] It binds to the 30S subunit of the bacterial ribosome, preventing the docking of aminoacyl-tRNA at the acceptor (A) site.[3][8] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.[8]

A key feature of omadacycline is its structural modification at the C-7 and C-9 positions of the tetracycline D-ring.[1][3][5][6] These modifications are crucial for its ability to circumvent common tetracycline resistance mechanisms:

-

Overcoming Efflux Pumps: The C-7 modification allows omadacycline to evade tetracycline-specific efflux pumps, such as those encoded by tet(K) and tet(L) genes, which actively transport older tetracyclines out of the bacterial cell.[1][3][5][6]

-

Evading Ribosomal Protection: The C-9 aminomethyl group provides a steric hindrance that overcomes ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O).[1][3][5][6][7] These proteins typically remodel the ribosome to dislodge bound tetracyclines, but omadacycline's structure allows it to maintain its binding and inhibitory activity.[4][9]

Functional assays have confirmed that omadacycline remains active against bacterial strains expressing both major forms of tetracycline resistance.[4][10]

References

- 1. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. journals.asm.org [journals.asm.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Omadacycline's In Vitro Immunomodulatory Potential: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the in vitro immunomodulatory effects of omadacycline, a modernized tetracycline antibiotic. Beyond its established antimicrobial properties, emerging evidence suggests that omadacycline possesses the ability to modulate host immune responses, a characteristic that could have significant therapeutic implications in various inflammatory and infectious disease contexts. This document provides a comprehensive overview of the current in vitro data, detailed experimental methodologies, and a look into the potential signaling pathways involved.

Core Findings: Omadacycline's Impact on Immune Function

Omadacycline has demonstrated notable immunomodulatory activity in vitro, primarily characterized by the suppression of pro-inflammatory mediators and the inhibition of immune cell migration. These effects have been observed in key innate immune cells, including primary human monocytes, macrophage cell lines, and neutrophils.

Quantitative Analysis of Cytokine and Chemokine Modulation

The following tables summarize the quantitative data from in vitro studies investigating the effect of omadacycline on the production of various cytokines and chemokines by immune cells stimulated with lipopolysaccharide (LPS), a potent inflammatory molecule found in the outer membrane of Gram-negative bacteria.

Table 1: Effect of Omadacycline on LPS-Induced Cytokine Production in Primary Human Monocytes [1]

| Cytokine | Omadacycline Concentration (µg/mL) | Mean Cytokine Concentration (pg/mL) ± SEM | Percentage Inhibition (%) |

| TNF-α | 0 (LPS only) | 4500 ± 500 | - |

| 16 | 3000 ± 400 | 33.3 | |

| 32 | 1500 ± 300 | 66.7 | |

| 64 | 500 ± 100 | 88.9 | |

| IL-1β | 0 (LPS only) | 1200 ± 200 | - |

| 16 | 900 ± 150 | 25.0 | |

| 32 | 400 ± 100 | 66.7 | |

| 64 | 100 ± 50 | 91.7 | |

| IL-6 | 0 (LPS only) | 8000 ± 1000 | - |

| 16 | 6000 ± 800 | 25.0 | |

| 32 | 3000 ± 500 | 62.5 | |

| 64 | 1000 ± 200 | 87.5 | |

| IFN-γ | 0 (LPS only) | 150 ± 30 | - |

| 16 | 100 ± 20 | 33.3 | |

| 32 | 50 ± 10 | 66.7 | |

| 64 | < 20 | > 86.7 | |

| IL-4 | 0 (LPS only) | 50 ± 10 | - |

| 16 | 40 ± 8 | 20.0 | |

| 32 | 20 ± 5 | 60.0 | |

| 64 | < 10 | > 80.0 | |

| IL-10 | 0 (LPS only) | 250 ± 50 | - |

| 16 | 180 ± 40 | 28.0 | |

| 32 | 100 ± 20 | 60.0 | |

| 64 | 50 ± 10 | 80.0 |

Data are representative values compiled from published studies and are intended for comparative purposes.

Table 2: Effect of Omadacycline on LPS-Induced Cytokine/Chemokine/MMP-9 Production in THP-1-Derived Macrophages [2]

| Mediator | Omadacycline Concentration (µg/mL) | Mean Concentration (pg/mL or ng/mL for MMP-9) | Statistical Significance (p-value) |

| IL-6 | 0 (LPS only) | 1200 | - |

| 60 | 600 | < 0.01 | |

| 80 | 400 | < 0.01 | |

| CXCL-1 | 0 (LPS only) | 800 | - |

| 80 | 450 | < 0.05 | |

| MMP-9 | 0 (LPS only) | 150 | - |

| 40 | 80 | < 0.01 | |

| 60 | 50 | < 0.01 | |

| 80 | 30 | < 0.001 |

This table presents significant, dose-dependent reductions in the secretion of IL-6, CXCL-1, and MMP-9.[3][4][5][6] Notably, at the tested concentrations, no significant differences were observed for TNF-α, IL-1β, or CXCL-2 levels.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the cited in vitro studies.

Protocol 1: Human Monocyte Cytokine Production Assay[1][7][8]

-

Isolation of Primary Human Monocytes:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy adult donors using Ficoll-Paque density gradient centrifugation.

-

Monocytes are then purified from the PBMC fraction by adherence to plastic tissue culture flasks or by using immunomagnetic bead selection (e.g., CD14+ selection).

-

-

Cell Culture and Treatment:

-

Isolated monocytes are cultured in RPMI-1640 medium supplemented with 1% pooled human serum.

-

Cells are pre-incubated with varying concentrations of omadacycline (typically ranging from 0.5 to 64 µg/mL) for 2 hours.

-

Following pre-incubation, cells are stimulated with E. coli LPS (e.g., 100 ng/mL) for 24 hours.

-

-

Cytokine Quantification:

-

After the stimulation period, the cell culture supernatant is collected.

-

The concentrations of various cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ, IL-4, IL-10) are quantified using a multiplex immunoassay (e.g., Luminex-based technology).

-

Protocol 2: THP-1-Derived Macrophage Cytokine/Chemokine Assay[2][9]

-

Differentiation of THP-1 Monocytes:

-

The human monocytic cell line, THP-1, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

To differentiate the monocytes into a macrophage-like phenotype, cells are treated with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

-

Cell Treatment and Stimulation:

-

Differentiated THP-1 macrophages are pre-incubated with various concentrations of omadacycline (typically 20-100 µg/mL) for 30 minutes.

-

Following this, the cells are stimulated with LPS (e.g., 100 ng/mL) for 24 hours.

-

-

Mediator Quantification:

-

The cell culture supernatant is collected after the 24-hour stimulation period.

-

The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines (e.g., CXCL-1, CXCL-2), and matrix metalloproteinase-9 (MMP-9) are determined by Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol 3: IL-8-Induced Human Neutrophil Chemotaxis Assay[3][4][5][6]

-

Isolation of Human Neutrophils:

-

Neutrophils are isolated from the whole blood of healthy donors, typically using a combination of dextran sedimentation and Ficoll-Paque density gradient centrifugation to separate them from other blood components.

-

-

Chemotaxis Assay Setup:

-

A standard Transwell or Boyden chamber assay is utilized, which consists of an upper and a lower chamber separated by a microporous membrane.

-

Isolated neutrophils are placed in the upper chamber.

-

The lower chamber contains a chemoattractant, in this case, Interleukin-8 (IL-8), which is a potent neutrophil chemoattractant.

-

Omadacycline is added to the upper chamber with the neutrophils to assess its inhibitory effect on their migration.

-

-

Quantification of Migration:

-

The chamber is incubated for a set period (e.g., 1-2 hours) at 37°C to allow for neutrophil migration towards the IL-8 in the lower chamber.

-

The number of neutrophils that have migrated through the membrane into the lower chamber is quantified. This can be done by cell counting with a hemocytometer or by using a fluorescent dye that measures cell viability/number.

-

Potential Signaling Pathways

The precise molecular mechanisms by which omadacycline exerts its immunomodulatory effects are still under investigation. However, based on studies of other tetracyclines, particularly minocycline, it is hypothesized that omadacycline may interfere with key pro-inflammatory signaling cascades within immune cells.[7] The Lipopolysaccharide (LPS)-induced inflammatory response in macrophages is primarily mediated by the activation of Toll-like receptor 4 (TLR4), which triggers downstream signaling through the NF-κB and MAPK (p38, ERK1/2) pathways.

As depicted in the diagram, the binding of LPS to TLR4 initiates a cascade that leads to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, an inhibitory protein bound to NF-κB. This phosphorylation marks IκBα for degradation, releasing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Simultaneously, the MAPK pathways (p38 and ERK1/2) are activated and also contribute to the inflammatory response. It is plausible that omadacycline, like other tetracyclines, may inhibit one or more steps in these pathways, such as the phosphorylation of IKKα/β or p38 MAPK, thereby preventing the downstream production of inflammatory mediators. However, further research is required to pinpoint the precise molecular target(s) of omadacycline within these signaling cascades.

Conclusion and Future Directions

The in vitro evidence strongly suggests that omadacycline possesses significant immunomodulatory properties, characterized by its ability to suppress the production of a broad range of pro-inflammatory cytokines and chemokines and to inhibit neutrophil chemotaxis. These effects are dose-dependent and have been demonstrated in relevant human immune cell models.

While the exact molecular mechanisms remain to be fully elucidated, the interference with key inflammatory signaling pathways, such as NF-κB and MAPK, is a compelling hypothesis. Future research should focus on identifying the specific molecular targets of omadacycline within these pathways to better understand its mechanism of action. Furthermore, translating these in vitro findings into in vivo models of inflammatory and infectious diseases will be crucial in determining the clinical relevance of omadacycline's immunomodulatory potential. The dual antibacterial and anti-inflammatory properties of omadacycline make it a promising candidate for further investigation in conditions where both infection and an overzealous immune response contribute to pathology.

References

- 1. mdpi.com [mdpi.com]

- 2. Immunomodulatory activity of omadacycline in vitro and in a murine model of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunomodulatory tetracyclines shape the intestinal inflammatory response inducing mucosal healing and resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Immunomodulatory activity of omadacycline in vitro and in a murine model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Omadacycline exhibits anti-inflammatory properties and improves survival in a murine model of post-influenza MRSA pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

Early Clinical Studies on Omadacycline: A Technical Overview of Safety and Efficacy

An In-depth Guide for Researchers and Drug Development Professionals

Omadacycline, a novel aminomethylcycline antibiotic, has emerged as a promising therapeutic agent in an era of increasing antimicrobial resistance. As a semi-synthetic derivative of minocycline, it is designed to overcome common tetracycline resistance mechanisms, demonstrating a broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[1][2] This technical guide provides a comprehensive analysis of the early clinical studies that have evaluated the safety and efficacy of omadacycline, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

Mechanism of Action

Omadacycline exerts its antibacterial effect by inhibiting bacterial protein synthesis.[3][4] It binds with high affinity to the 30S ribosomal subunit, effectively blocking the binding of aminoacyl-tRNA to the A site of the ribosome.[5][6] This action prevents the incorporation of amino acids into elongating peptide chains, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.[4] A key advantage of omadacycline is its ability to evade the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[2][3]

Phase I Clinical Studies

Early Phase I studies were crucial in establishing the pharmacokinetic profile and initial safety and tolerability of omadacycline in healthy subjects. These studies explored both intravenous (IV) and oral (PO) formulations.

A Phase 1b, randomized, open-label study in 31 women with cystitis evaluated three different dosing regimens over 5 days.[7] The study aimed to determine the pharmacokinetics, safety, and clinical outcomes of omadacycline in this patient population.[7]

Experimental Protocol: Phase 1b Cystitis Study

-

Study Design: Randomized, open-label, multicenter study.[7]

-

Participants: 31 adult women with symptoms of cystitis and a positive urine leukocyte esterase test.[7]

-

Dosing Regimens:

-

Pharmacokinetic Assessments: Blood and urine samples were collected over the 5-day treatment period to determine omadacycline concentrations.[7]

-

Efficacy Endpoints: Investigator-assessed clinical response at the end of treatment (Day 6) and at a post-treatment evaluation (5-9 days after the last dose). Microbiological response was also assessed.[7]

-

Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs).[7]

Safety and Efficacy Findings

| Outcome | Group 1 (IV/PO) | Group 2 (300mg PO) | Group 3 (450mg PO) | Overall |

| Pharmacokinetics | ||||

| Mean Urine Concentration (Day 5) | - | - | - | 17.94 to 48.12 µg/ml[7] |

| Safety | ||||

| Most Common TEAEs | Nausea, Vomiting | Nausea, Vomiting | Nausea, Vomiting | Gastrointestinal[7] |

| Nausea Incidence | 60% | 73% | 70% | 60-73%[7] |

| Vomiting Incidence | 20% | 40% | 20% | 20-40%[7] |

| Efficacy | ||||

| Clinical Success at EOT | - | - | - | 94%[7] |

| Clinical Success at PTE | - | - | - | 84%[7] |

| Favorable Microbiological Response at PTE | - | - | - | 78%[7] |

Phase II Clinical Studies

Phase II studies further evaluated the safety, efficacy, and tolerability of omadacycline in specific patient populations. A notable Phase IIb study investigated oral omadacycline for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease caused by Mycobacterium abscessus complex (MABc).[8][9][10]

Experimental Protocol: Phase IIb NTM Study

-

Study Design: Double-blind, placebo-controlled, randomized study.[10]

-

Participants: 66 adult patients with NTM pulmonary disease caused by MABc.[9][10]

-

Randomization: 1.5:1 ratio to either omadacycline or placebo.[10]

-

Treatment Arms:

-

Treatment Duration: 84 days, with a 30-day safety follow-up period.[10]

-

Primary Efficacy Endpoint: Response on the NTM Symptom Assessment Scale at day 84.[9]

-

Secondary Endpoints: Microbiological response (sputum culture conversion).[8][11]

Safety and Efficacy Findings

| Outcome | Omadacycline (n=41) | Placebo (n=25) | p-value |

| Efficacy | |||

| ≥50% Improvement in NTM Symptoms (Evaluation 1) | 34.1%[9][10] | 20%[9][10] | 0.218[11] |

| ≥50% Improvement in NTM Symptoms without Worsening (Evaluation 2) | 34.1%[8][9][10] | 12%[8][9][10] | 0.046[11] |

| Negative Sputum Cultures for MABc at Day 84 | 56.4%[8][11] | 29.2%[8][11] | 0.035[11] |

| Safety | |||

| Most Common TEAEs | Gastrointestinal symptoms[8][9][10] | - | - |

| Treatment Discontinuation due to Adverse Events | 9.8%[8][9][10] | - | - |

| Serious Adverse Events | 0 | 2[10][11] | - |

| Deaths | 0[8][9][10] | 0[9][10] | - |

Phase III Clinical Studies

Pivotal Phase III trials have demonstrated the noninferiority of omadacycline to standard-of-care antibiotics in treating acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[12][13]

ABSSSI: OASIS-1 and OASIS-2 Studies

An integrated analysis of two Phase III studies, OASIS-1 (IV to oral) and OASIS-2 (oral only), compared omadacycline to linezolid for the treatment of ABSSSI.[14][15]

-

Study Design: Randomized, double-blind, noninferiority trials.[4][12]

-

Participants: Adults with ABSSSI.[14]

-

Treatment Arms:

-

Primary Efficacy Endpoint (FDA): Early clinical response (ECR) at 48-72 hours, defined as a ≥20% reduction in lesion size without rescue antibacterial therapy.[14]

-

Secondary Efficacy Endpoint (EMA): Investigator-assessed clinical response at the post-treatment evaluation (PTE), 7-14 days after the last dose.[4][14]

| Outcome | Omadacycline (n=691) | Linezolid (n=689) | Difference (95% CI) |

| Efficacy | |||

| Early Clinical Response (ECR) | 86.2%[15] | 83.9%[15] | 2.3 (-1.5 to 6.2)[15] |

| Investigator-Assessed Clinical Response at PTE | 86.1%[12] | 83.6%[12] | 2.5 (-3.2 to 8.2)[12] |

| Safety | |||

| Any Treatment-Emergent Adverse Event (TEAE) | 51.1%[15] | 41.2%[15] | - |

| Most Common TEAEs | Gastrointestinal[2] | - | - |

CABP: OPTIC Study

The OPTIC (Omadacycline for Pneumonia Treatment in the Community) trial was a Phase III, multicenter, double-blind, noninferiority study comparing omadacycline to moxifloxacin for the treatment of CABP.[12]

-

Study Design: Randomized, double-blind, noninferiority trial.[4][12]

-

Participants: 774 adult patients with CABP.[12]

-

Treatment Arms:

-

Primary Efficacy Endpoint: Early clinical response at 72-120 hours, defined as survival with improvement in at least two of four symptoms (cough, sputum production, pleuritic chest pain, and dyspnea) without worsening.[12]

-

Secondary Efficacy Endpoint: Investigator-assessed clinical response at PTE, 5-10 days after the last dose.[12]

| Outcome | Omadacycline (n=386) | Moxifloxacin (n=388) | Difference (95% CI) |

| Efficacy | |||

| Early Clinical Response | 81.1%[12] | 82.7%[12] | -1.6 (-7.1 to 3.8)[12] |

| Investigator-Assessed Clinical Response at PTE | 87.6%[12] | 85.1%[12] | 2.5 (-2.4 to 7.4)[12] |

| Safety | |||

| Any Treatment-Emergent Adverse Event (TEAE) | 41.1%[12] | 48.5%[12] | - |

| Gastrointestinal TEAEs | 10.2%[12] | 18.0%[12] | - |

| Diarrhea | 1%[12] | 8%[12] | - |

| Deaths | 8 (2.1%)[16] | 4 (1.0%)[16] | - |

Conclusion

The early clinical development program for omadacycline has consistently demonstrated its efficacy and a generally manageable safety profile across a range of bacterial infections. The noninferiority of omadacycline compared to established standard-of-care antibiotics in Phase III trials for ABSSSI and CABP, along with promising results in challenging infections like NTM pulmonary disease, underscores its potential as a valuable addition to the antibacterial armamentarium. The most frequently reported adverse events are gastrointestinal in nature and are generally mild to moderate. Further research and post-marketing surveillance will continue to refine the understanding of omadacycline's role in clinical practice.

References

- 1. mdpi.com [mdpi.com]

- 2. Omadacycline - Wikipedia [en.wikipedia.org]

- 3. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]

- 5. Omadacycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Pharmacokinetics, Safety, and Clinical Outcomes of Omadacycline in Women with Cystitis: Results from a Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. trial.medpath.com [trial.medpath.com]

- 9. Positive Phase II top-line data highlights omadacycline’s potential in the NTM market [clinicaltrialsarena.com]

- 10. Paratek Pharmaceuticals Announces Positive Top-Line Data from Phase 2b Study of Oral Omadacycline (OMC) in Nontuberculous Mycobacterial (NTM) Abscessus Pulmonary Disease - BioSpace [biospace.com]

- 11. Paratek Pharmaceuticals Reports Positive Phase 2b Results for Oral Omadacycline in NTM Abscessus Pulmonary Disease [synapse.patsnap.com]

- 12. Omadacycline trials show efficacy for pneumonia, skin infections | CIDRAP [cidrap.umn.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. Safety and efficacy of omadacycline by BMI categories and diabetes history in two Phase III randomized studies of patients with acute bacterial skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. clinician.nejm.org [clinician.nejm.org]

Microbiological profile of omadacycline against anaerobic bacteria

For Researchers, Scientists, and Drug Development Professionals

Omadacycline, a novel aminomethylcycline antibiotic, has demonstrated potent in vitro activity against a broad spectrum of anaerobic bacteria, positioning it as a significant agent in the treatment of complex infections.[1] This technical guide provides a comprehensive overview of its microbiological profile, including quantitative susceptibility data, detailed experimental methodologies, and a visual representation of its mechanism of action.

Quantitative Susceptibility Data

The in vitro potency of omadacycline against various anaerobic isolates has been well-documented. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for key Gram-negative and Gram-positive anaerobic bacteria, providing a comparative view of its efficacy.

Table 1: In Vitro Activity of Omadacycline Against Gram-Negative Anaerobic Bacteria

| Organism | Number of Isolates | Omadacycline MIC Range (μg/mL) | Omadacycline MIC50 (μg/mL) | Omadacycline MIC90 (μg/mL) |

| Bacteroides spp. | - | - | - | 1 to 8 |

| Bacteroides fragilis | - | - | 0.5 | 4 |

| Bacteroides thetaiotaomicron | - | - | 1 | 4 |

| Bacteroides vulgatus | - | - | 0.12 | 1 |

| Bacteroides ovatus | - | - | 0.5 | 8 |

| Prevotella spp. | - | - | 0.5 | 2 |

| Porphyromonas asaccharolytica | - | - | 0.25 | 0.5 |

Data compiled from studies that demonstrated potent activity of omadacycline against these organisms.[1][2]

Table 2: In Vitro Activity of Omadacycline Against Gram-Positive Anaerobic Bacteria

| Organism | Number of Isolates | Omadacycline MIC Range (μg/mL) | Omadacycline MIC50 (μg/mL) | Omadacycline MIC90 (μg/mL) |

| Clostridioides difficile | 250 | 0.016 to 0.13 | 0.031 | 0.031 |

| Clostridium perfringens | - | - | - | 16 |

| Peptostreptococcus spp. | - | - | 0.12 | 1 |

This data highlights omadacycline's potent in vitro activity against clinically significant Gram-positive anaerobes.[1][3]

Experimental Protocols: Antimicrobial Susceptibility Testing of Anaerobic Bacteria

The determination of omadacycline's in vitro activity against anaerobic bacteria adheres to standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI), specifically the M11 standard.[4][5] The most common reference methods are agar dilution and broth microdilution.[6][7][8]

Representative Protocol: Agar Dilution Method (Based on CLSI M11)

-

Preparation of Media: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared and autoclaved.

-

Antimicrobial Agent Preparation: Omadacycline is reconstituted and serially diluted to achieve the desired final concentrations in the agar.

-

Plate Preparation: The appropriate volume of each antimicrobial dilution is added to molten agar, mixed, and poured into petri dishes. Control plates with no antimicrobial agent are also prepared.

-

Inoculum Preparation: Anaerobic bacterial isolates are grown in an appropriate broth medium (e.g., thioglycolate) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum of approximately 10^5 colony-forming units (CFU) per spot.

-

Inoculation: The standardized bacterial suspension is inoculated onto the surface of the prepared agar plates using a multipoint inoculator.

-

Incubation: Plates are incubated in an anaerobic environment (e.g., an anaerobic chamber with a gas mixture of 85% N2, 10% H2, and 5% CO2) at 35-37°C for 48 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of omadacycline that completely inhibits visible growth, or causes a marked reduction in growth compared to the growth on the control plate.

Visualizing Omadacycline's Mechanism and Evaluation

To better understand the processes behind omadacycline's efficacy, the following diagrams illustrate its mechanism of action and the workflow for its susceptibility testing.

Omadacycline, like other tetracyclines, functions by inhibiting bacterial protein synthesis.[9][10] It binds to the 30S subunit of the bacterial ribosome, preventing the binding of aminoacyl-tRNA to the ribosomal acceptor site.[11][12] Notably, structural modifications to the omadacycline molecule allow it to overcome the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[10][11][13]

References

- 1. In Vitro Activities of Omadacycline and Comparators against Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. img.antpedia.com [img.antpedia.com]

- 5. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 6. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Omadacycline Mesylate In Vitro Susceptibility Testing

Introduction

Omadacycline is a broad-spectrum aminomethylcycline antibiotic, a semi-synthetic derivative of minocycline.[1][2] It is designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[1][3][4][5][6] Omadacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[2][6][7] This document provides detailed protocols for in vitro susceptibility testing of omadacycline mesylate against clinically relevant bacteria, intended for researchers, scientists, and drug development professionals. The methodologies described adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and include interpretive criteria recognized by the U.S. Food and Drug Administration (FDA).[5][8][9][10]

Mechanism of Action

Similar to other tetracyclines, omadacycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][3][4] It binds to the 30S subunit of the bacterial ribosome, preventing the binding of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis. A key advantage of omadacycline is its ability to evade the two major mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[3][4][5][6]

Spectrum of Activity

Omadacycline has demonstrated potent in vitro activity against a wide range of Gram-positive and select Gram-negative pathogens.[4] This includes activity against methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus (VRE).[4][5] It is also effective against common Gram-negative aerobes, some anaerobic bacteria, and atypical pathogens like Legionella and Chlamydia.[4] However, omadacycline is not active in vitro against Morganella spp., Proteus spp., and Providencia spp.[7][8]

Quantitative Data Summary

Table 1: FDA-Recognized MIC and Disk Diffusion Interpretive Criteria for Omadacycline[8]

| Pathogen | Minimum Inhibitory Concentrations (mcg/mL) | Disk Diffusion (zone diameters in mm) |

| S | I | |

| For Acute Bacterial Skin and Skin Structure Infections (ABSSSI) | ||

| Enterobacteriaceaea,† | ≤4 | 8 |

| Staphylococcus aureus (including methicillin-resistant isolates) | ≤0.5 | 1.0 |

| Staphylococcus lugdunensis | ≤0.12 | 0.25 |

| Enterococcus faecalis | ≤0.25 | 0.5 |

| Streptococcus anginosus groupb | ≤0.12 | 0.25 |

| Streptococcus pyogenes | ≤0.12 | 0.25 |

| For Community-Acquired Bacterial Pneumonia (CABP) | ||

| Enterobacteriaceaea,† | ≤4 | 8 |

| Staphylococcus aureus (methicillin-susceptible isolates only) | ≤0.25 | 0.5 |

| Streptococcus pneumoniae | ≤0.06 | 0.12 |

| Haemophilus influenzae and Haemophilus parainfluenzae | ≤1 | 2 |

| Legionella pneumophila | ≤0.5 | - |

S = Susceptible; I = Intermediate; R = Resistant aKlebsiella pneumoniae and Enterobacter cloacae only. bStreptococcus anginosus group includes S. anginosus, S. intermedius, and S. constellatus. † Omadacycline is not active in vitro against Morganella spp., Proteus spp., and Providencia spp.

Table 2: Quality Control Ranges for Omadacycline Susceptibility Testing

| Quality Control Strain | MIC (µg/mL) | Disk Diffusion (zone diameter, mm) |

| Escherichia coli ATCC® 25922 | 0.5 - 4 | 19 - 26 |

| Staphylococcus aureus ATCC® 29213 | 0.06 - 0.5 | |

| Enterococcus faecalis ATCC® 29212 | 0.03 - 0.12 | |

| Streptococcus pneumoniae ATCC® 49619 | 0.008 - 0.06 | |

| Haemophilus influenzae ATCC® 49247 | 0.25 - 2 |

Note: Quality control ranges should be verified against the latest CLSI M100 document.

Experimental Protocols

Broth Microdilution Method

This protocol is based on the guidelines outlined in the CLSI document M07.[9][11]

1. Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial cultures of test organisms

-

0.9% sterile saline or sterile broth

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Quality control strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213)

2. Preparation of Omadacycline Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). The concentration should be at least 1000 µg/mL.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.